molecular formula C18H21NO3 B5086385 2-(1,3-benzodioxol-5-yl)-N-[(4-methoxy-3-methylphenyl)methyl]ethanamine

2-(1,3-benzodioxol-5-yl)-N-[(4-methoxy-3-methylphenyl)methyl]ethanamine

Cat. No.: B5086385
M. Wt: 299.4 g/mol
InChI Key: FOCCJVDYXMPSBU-UHFFFAOYSA-N
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Description

2-(1,3-benzodioxol-5-yl)-N-[(4-methoxy-3-methylphenyl)methyl]ethanamine is a complex organic compound characterized by the presence of a benzodioxole ring and a substituted ethanamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzodioxol-5-yl)-N-[(4-methoxy-3-methylphenyl)methyl]ethanamine typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved by cyclization of catechol with methylene chloride under basic conditions.

    Substitution Reaction: The benzodioxole ring is then subjected to a substitution reaction with an appropriate ethanamine derivative.

    Final Coupling: The final step involves coupling the substituted benzodioxole with 4-methoxy-3-methylbenzylamine under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzodioxol-5-yl)-N-[(4-methoxy-3-methylphenyl)methyl]ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the amine group or the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted ethanamines or benzodioxoles.

Scientific Research Applications

2-(1,3-benzodioxol-5-yl)-N-[(4-methoxy-3-methylphenyl)methyl]ethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(1,3-benzodioxol-5-yl)-N-[(4-methoxy-3-methylphenyl)methyl]ethanamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, or neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-benzodioxol-5-yl)ethanamine: Lacks the substituted phenyl group.

    3,4-methylenedioxyphenethylamine: Similar structure but different substitution pattern.

    1,3-benzodioxole-5-ethanamine: Another related compound with a simpler structure.

Uniqueness

2-(1,3-benzodioxol-5-yl)-N-[(4-methoxy-3-methylphenyl)methyl]ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[(4-methoxy-3-methylphenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-13-9-15(4-5-16(13)20-2)11-19-8-7-14-3-6-17-18(10-14)22-12-21-17/h3-6,9-10,19H,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCCJVDYXMPSBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CNCCC2=CC3=C(C=C2)OCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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